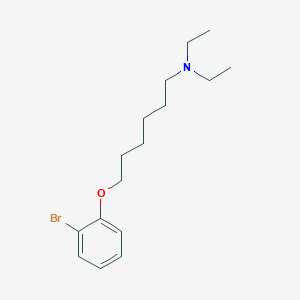![molecular formula C19H12N2O3S2 B1656737 1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone CAS No. 5397-96-6](/img/structure/B1656737.png)
1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone is an organic compound that features a naphthalene ring and a benzo[d]thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through reactions such as nitration, sulfonation, or halogenation.
Formation of the Benzo[d]thiazole Derivative: The benzo[d]thiazole ring can be synthesized from ortho-aminothiophenol and a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the benzo[d]thiazole derivative under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
化学反応の分析
Types of Reactions
1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in materials science, such as organic semiconductors or dyes.
作用機序
The mechanism of action of 1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone depends on its specific application. In biological systems, it might interact with specific enzymes or receptors, affecting cellular pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules.
類似化合物との比較
Similar Compounds
1-(Naphthalen-2-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone: Lacks the nitro group, which might affect its reactivity and applications.
2-(6-Nitrobenzo[d]thiazol-2-ylthio)acetophenone: Similar structure but with an acetophenone moiety instead of a naphthalene ring.
Uniqueness
1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone is unique due to the presence of both a naphthalene ring and a nitrobenzo[d]thiazole ring, which can impart distinct chemical and biological properties.
特性
CAS番号 |
5397-96-6 |
|---|---|
分子式 |
C19H12N2O3S2 |
分子量 |
380.4 g/mol |
IUPAC名 |
1-naphthalen-2-yl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H12N2O3S2/c22-17(14-6-5-12-3-1-2-4-13(12)9-14)11-25-19-20-16-8-7-15(21(23)24)10-18(16)26-19/h1-10H,11H2 |
InChIキー |
JQKWSZUEWWONDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
| 5397-96-6 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-[5-(4-methylphenoxy)pentyl]propanedioate](/img/structure/B1656654.png)
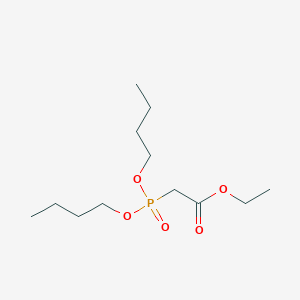
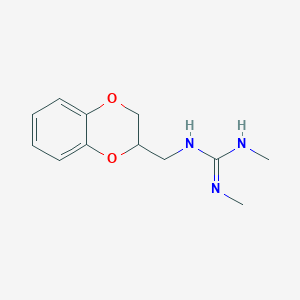
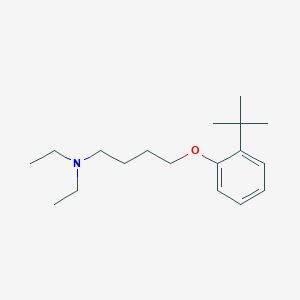
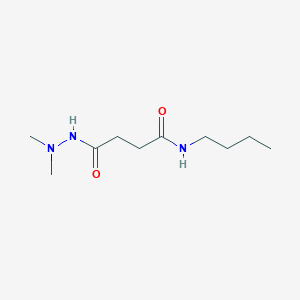
![1-[4-(2,3,5-Trimethylphenoxy)butyl]piperidine](/img/structure/B1656664.png)
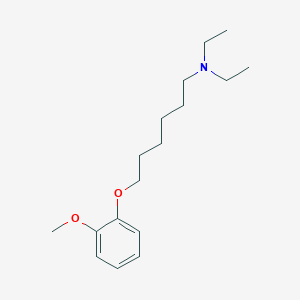
![N-(3,5-dichlorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B1656667.png)
![1-[3-(2-Chlorophenoxy)propyl]pyrrolidine](/img/structure/B1656668.png)
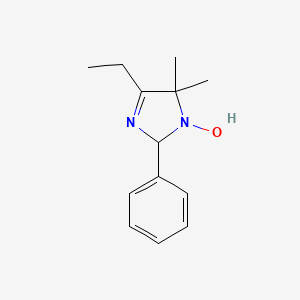
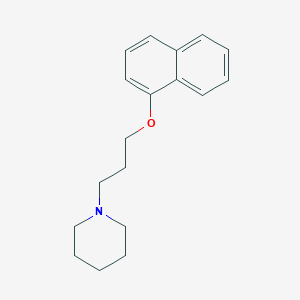
![N-[3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B1656675.png)

